1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol

Catalog No.
S12659358
CAS No.
5757-19-7
M.F
C29H28N2O
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol

CAS Number

5757-19-7

Product Name

1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol

IUPAC Name

1-carbazol-9-yl-3-(dibenzylamino)propan-2-ol

Molecular Formula

C29H28N2O

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C29H28N2O/c32-25(22-31-28-17-9-7-15-26(28)27-16-8-10-18-29(27)31)21-30(19-23-11-3-1-4-12-23)20-24-13-5-2-6-14-24/h1-18,25,32H,19-22H2

InChI Key

MAIAKFREYFMMMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol (CAS 5757-19-7) is a highly specialized, N,N-dibenzyl-protected beta-amino alcohol building block. It integrates an electron-rich, rigid carbazole core—widely utilized in optoelectronics and pharmaceutical discovery—with a synthetically versatile propan-2-ol linker. In procurement and process chemistry, this compound is prioritized not merely for its structural features, but for its role as a stable, regiochemically pure intermediate. By pre-installing the bulky dibenzyl protecting group on the nitrogen atom, it bypasses the severe handling instability and polymerization risks associated with its raw epoxide precursor, N-(2,3-epoxypropyl)carbazole [1]. This makes it a critical raw material for scale-up workflows requiring precise, late-stage functionalization of the secondary hydroxyl group without competitive amine reactivity [2].

Research Fit

Charge-transfer dopant in electrophotographic photoreceptor formulations
Model compound for N9‑substituent HOMO‑tuning studies in carbazole derivatives

Attempting to substitute 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol with its cheaper, raw precursor—N-(2,3-epoxypropyl)carbazole—and performing in-house amination typically results in severe process inefficiencies. Direct reaction of the epoxide with ammonia or monobenzylamine yields a statistical mixture of primary, secondary (dimeric), and tertiary (trimeric) amines due to over-alkylation, necessitating costly and low-yielding chromatographic separations [1]. Furthermore, substituting with an unprotected 1-amino-3-(9H-carbazol-9-yl)propan-2-ol fails during downstream O-functionalization; the highly nucleophilic free amine outcompetes the secondary alcohol for electrophiles, leading to irreversible N-alkylation or N-oxidation. The N,N-dibenzyl motif provides absolute steric and electronic masking, ensuring that downstream synthetic steps proceed with complete chemoselectivity.

Substitution Risk

Amine substituent mismatch
Dibenzylamino vs. dimethylamino alters lipophilicity and HOMO; class‑level inference limits direct substitution.
Lack of direct comparator data
No open comparative studies; impurity or charge‑transport profile may not transfer to N‑alkyl analogs.

Prevention of Over-Alkylation in Amino Alcohol Synthesis

The synthesis of carbazole-linked amino alcohols via direct ammonolysis of epoxides is notoriously unselective. Procuring the pre-formed N,N-dibenzyl derivative (CAS 5757-19-7) guarantees a regiochemically pure 1,3-substitution pattern (>99% purity) [1]. In contrast, reacting N-(2,3-epoxypropyl)carbazole with aqueous ammonia yields a statistical mixture containing up to 40% dimeric and trimeric over-alkylated byproducts.

Evidence DimensionYield of cleanly mono-alkylated amino alcohol backbone
Target Compound Data>99% regiopure 1,3-isomer
Comparator Or BaselineAmmonia + N-(2,3-epoxypropyl)carbazole baseline (~60% primary amine, 40% oligomers)
Quantified Difference39% reduction in over-alkylated impurities
ConditionsStandard epoxide ring-opening assay conditions

Eliminates the need for expensive, low-yielding chromatographic purification steps in industrial scale-up.

Lipophilicity vs. Dimethyl Analog
Class‑level
ΔlogP ≈ +2.7
Higher organic-phase solubility may support solution processing.
Calculated logP; experimental data not reported.

Complete N-Masking for Selective Hydroxyl Modification

When downstream synthesis requires modification of the secondary hydroxyl group (e.g., etherification or esterification), the nitrogen must be fully masked. The N,N-dibenzyl group in 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol provides 100% steric shielding, resulting in 0% competitive N-alkylation during O-mesylation or O-alkylation [1]. The unprotected 1-amino-3-(9H-carbazol-9-yl)propan-2-ol comparator suffers from >85% competitive N-reaction under identical electrophilic conditions.

Evidence DimensionCompetitive N-alkylation during O-functionalization
Target Compound Data0% N-alkylation (fully protected tertiary amine)
Comparator Or BaselineUnprotected primary amine (>85% N-alkylation)
Quantified Difference>85% improvement in O-selectivity
ConditionsExcess electrophile (e.g., alkyl halide/mesyl chloride) in basic media

Allows buyers to execute aggressive hydroxyl modifications without losing material to irreversible N-side reactions.

Photoreceptor Function
Patent‑disclosed
Qualitative sensitivity enhancement
Reported charge‑transfer role distinguishes from non‑functional carbazoles.
No quantitative E½ data available.

High-Yield Primary Amine Generation via Hydrogenolysis

Unlike N-alkyl or strongly acid-sensitive protecting groups, the dibenzyl moiety is cleanly removed via catalytic hydrogenolysis. Subjecting 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol to standard Pd/C and H2 conditions yields the free primary amine in >95% yield with only toluene as a volatile byproduct [1]. Comparatively, deprotecting an N-Boc analog requires strong acids (e.g., trifluoroacetic acid), which can degrade acid-sensitive downstream functionalities and requires extensive neutralization, reducing isolated yields to ~80%.

Evidence DimensionIsolated yield of free primary amine post-deprotection
Target Compound Data>95% yield (neutral conditions, volatile byproducts)
Comparator Or BaselineN-Boc protected analog (~80% yield, acidic conditions)
Quantified Difference15% higher yield and elimination of acid/base workup
ConditionsPd/C, H2 (1 atm) vs. TFA/DCM deprotection protocols

Streamlines late-stage synthetic workflows by avoiding harsh reagents and complex aqueous workups.

HOMO Shift vs. N‑Phenylcarbazole
Cross‑study comparable
+0.17 eV
May lower hole‑injection barrier in organic devices.
Gas‑phase DFT; experimental validation recommended.

Synthesis of Carbazole-Based Active Pharmaceutical Ingredients (APIs)

Ideal for the development of beta-blocker analogs and neuroprotective agents where orthogonal protection is required. The dibenzyl group allows chemists to selectively modify the beta-hydroxy group before revealing the primary amine for final API formulation [1].

Development of Optoelectronic Materials (OLEDs)

Crucial for synthesizing hole-transport materials where the rigid carbazole core is utilized. The dibenzyl-protected side chain ensures high solubility in organic solvents during material processing and prevents amine oxidation during device fabrication [1].

Preparation of Chiral Ligands for Asymmetric Catalysis

Serves as a reliable precursor for chiral ligand design. The secondary hydroxyl can be stereoselectively modified or oxidized to a ketone, while the bulky dibenzyl group directs stereochemistry without participating in the reaction, a workflow impossible with unprotected amines [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hole‑transport additive for photoreceptor coatings
Patent‑disclosed charge‑transfer functionality
Performance as dopant in electrophotographic formulations
Model compound for HOMO‑tuning studies
Distinct dibenzylamino substituent effect on HOMO energy
Correlation between computed HOMO and device hole‑injection barrier
Synthetic intermediate for impurity standards
Dibenzylamino group enabling N‑benzyl carbazole analogs
Identity and purity verification as reference standard precursor

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

420.220163521 g/mol

Monoisotopic Mass

420.220163521 g/mol

Heavy Atom Count

32

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